Alminoprofen

Beschreibung

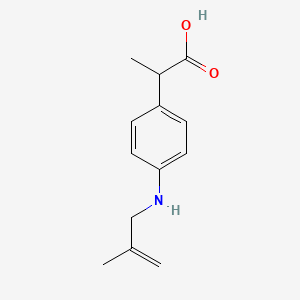

This compound is a non-steroidal anti-inflammatory drug (NSAID) whose physiochemical characteristics make it a member of the phenylpropionic acid class of chemical substances.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure given in first source; RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHLBGOJWPEVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865968 | |

| Record name | (+/-)-Alminoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-89-3 | |

| Record name | Alminoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alminoprofen [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alminoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Alminoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alminoprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALMINOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0255AHR9GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alminoprofen's Cyclooxygenase Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, exerts its therapeutic effects through a dual mechanism of action involving the inhibition of both the cyclooxygenase (COX) and secretory phospholipase A2 (sPLA2) pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a primary focus on its interaction with the COX enzymes. While quantitative data on its direct inhibitory potency against COX-1 and COX-2 is limited in publicly available literature, existing evidence suggests a preferential inhibition of COX-2. This document summarizes the available data, outlines relevant experimental methodologies, and provides visual representations of the pertinent signaling pathways.

Introduction

This compound is utilized for its analgesic, anti-inflammatory, and antipyretic properties. Like other NSAIDs, its primary mechanism of action involves the modulation of prostaglandin synthesis. Prostaglandins are lipid compounds that play a critical role in mediating inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, a process catalyzed by phospholipase A2 (PLA2). Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, which serves as a precursor for various prostaglandins.

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. The anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.

This compound is reported to be a non-selective inhibitor of both COX-1 and COX-2, but with a likely preference for COX-2. Furthermore, it exhibits inhibitory activity against secretory phospholipase A2 (sPLA2), which acts upstream of the COX enzymes.

Mechanism of Action on Cyclooxygenase Pathways

This compound's primary anti-inflammatory and analgesic effects stem from its inhibition of the COX enzymes, which leads to a reduction in the production of prostaglandins, particularly prostaglandin E2 (PGE2). By blocking the active site of COX enzymes, this compound prevents the conversion of arachidonic acid into PGH2, the precursor to various pro-inflammatory prostaglandins. This reduction in prostaglandin levels alleviates pain and inflammation.

Cyclooxygenase-1 (COX-1) Inhibition

Cyclooxygenase-2 (COX-2) Inhibition

The therapeutic anti-inflammatory effects of this compound are primarily mediated through the inhibition of COX-2. Evidence suggests that the COX enzyme targeted by this compound is likely COX-2. One study reported a dose-dependent inhibitory effect of this compound (from 0 to 50 μM) on the levels of PGE2 formed by the CRL-1517 cell line, which is indicative of COX-2 inhibition. However, a specific IC50 value for this compound's inhibition of COX-2 has not been definitively reported in the available literature.

Data Presentation

Due to the limited availability of specific IC50 values for this compound, a comparative table with other common NSAIDs is provided below for context. This table highlights the typical range of inhibitory concentrations for COX-1 and COX-2 for various NSAIDs, as determined by the human whole blood assay.

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| This compound | Data not available | Data not available | Data not available |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 82 | 6.8 | 12 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Data for NSAIDs other than this compound is sourced from a study using human peripheral monocytes. |

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to determine the inhibitory effects of this compound on COX-1 and COX-2 activity.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant model for assessing NSAID activity as it accounts for plasma protein binding and cell-cell interactions.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks.

-

COX-1 Assay (Thromboxane B2 Production):

-

Aliquot whole blood into tubes containing various concentrations of this compound or vehicle (DMSO).

-

Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TXB2 in the serum using a specific enzyme immunoassay (EIA) kit.

-

-

COX-2 Assay (Prostaglandin E2 Production):

-

Aliquot heparinized whole blood into tubes containing various concentrations of this compound or vehicle.

-

Add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

-

Incubate the samples at 37°C for 24 hours.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using a specific EIA kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Purified Enzyme Assay for COX-1 and COX-2 Inhibition

This assay allows for the direct assessment of the inhibitory activity of a compound on purified COX enzymes.

Objective: To determine the IC50 values of this compound for purified ovine or human recombinant COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and a suitable peroxidase substrate.

-

Inhibition Assay:

-

Add the purified COX-1 or COX-2 enzyme to the reaction buffer.

-

Add various concentrations of this compound or vehicle and pre-incubate for a defined period.

-

Initiate the reaction by adding arachidonic acid.

-

-

Detection:

-

Monitor the peroxidase activity of the COX enzyme, which is proportional to prostaglandin synthesis. This can be done using various methods, including:

-

Colorimetric Assay: Measuring the absorbance of an oxidized colorimetric substrate.

-

Fluorometric Assay: Measuring the fluorescence of a product formed by the peroxidase activity.

-

Luminometric Assay: Measuring the light emission from a chemiluminescent substrate.

-

-

-

Data Analysis:

-

Calculate the percentage inhibition of COX activity for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value as described for the whole blood assay.

-

Secretory Phospholipase A2 (sPLA2) Inhibition Assay

This assay determines the inhibitory effect of this compound on the enzyme that releases arachidonic acid from the cell membrane.

Objective: To determine the IC50 value of this compound for sPLA2 activity.

Methodology:

-

Substrate Preparation: Use a fluorescently labeled phospholipid substrate.

-

Enzyme Source: Utilize purified sPLA2 from a suitable source (e.g., snake venom or recombinant human).

-

Inhibition Assay:

-

In a microplate format, add the sPLA2 enzyme to a reaction buffer.

-

Add various concentrations of this compound or vehicle.

-

Initiate the reaction by adding the fluorescently labeled phospholipid substrate.

-

-

Detection:

-

Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by sPLA2.

-

-

Data Analysis:

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the percentage inhibition relative to the vehicle control and calculate the IC50 value.

-

Mandatory Visualizations

Caption: this compound's dual inhibitory action on sPLA2 and COX enzymes.

Caption: General experimental workflow for determining COX inhibition.

Conclusion

This compound is a non-steroidal anti-inflammatory drug that functions through the inhibition of the cyclooxygenase pathway, leading to reduced prostaglandin synthesis. The available evidence points towards a preferential, though not exclusive, inhibition of the inducible COX-2 isoform, which aligns with its therapeutic anti-inflammatory effects. Additionally, its inhibitory action on secretory phospholipase A2 provides an upstream point of intervention in the inflammatory cascade. A significant gap in the current literature is the lack of precise, directly comparative IC50 values for this compound against COX-1 and COX-2. Further quantitative studies employing standardized methodologies, such as the human whole blood assay or purified enzyme assays, are warranted to definitively characterize the COX selectivity profile of this compound. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts.

Alminoprofen's Inhibition of Phospholipase A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, exhibits a dual inhibitory mechanism of action, targeting both secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2). This dual action distinguishes it from classical NSAIDs and positions it as a subject of interest for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanism of this compound's inhibition of phospholipase A2 activity, presenting available data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Phospholipase A2 (PLA2) enzymes are critical players in the inflammatory cascade. They catalyze the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid serves as the precursor for the biosynthesis of a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[1][2] Secretory PLA2 (sPLA2), in particular, has been implicated in the pathogenesis of various inflammatory diseases.[3]

This compound has been identified as an inhibitor of sPLA2, in addition to its well-established role as a COX inhibitor.[3][4] This dual inhibitory capacity suggests a broader mechanism for its anti-inflammatory effects compared to NSAIDs that solely target COX enzymes. Understanding the specifics of its interaction with sPLA2 is crucial for the development of novel anti-inflammatory therapeutics with potentially improved efficacy and safety profiles.

Quantitative Data on this compound's Inhibitory Activity

For context, the inhibitory concentrations of other NSAIDs on different PLA2 enzymes have been reported. For instance, indomethacin has been shown to inhibit group II PLA2 enzymes with approximate IC50 values of 28 and 35 µM.[5]

| Compound | Target Enzyme | Inhibitory Concentration | Reference |

| This compound | Secretory Phospholipase A2 (sPLA2) | Data not available | |

| This compound | Prostaglandin E2 (PGE2) formation (indirect measure of COX-2 inhibition) | Dose-related inhibition from 0 to 50 μM | [4] |

| Indomethacin | Group II PLA2 (rat peritoneal and human synovial) | ~28-35 µM (IC50) | [5] |

Signaling Pathway of Phospholipase A2 and this compound's Site of Action

The canonical signaling pathway initiated by PLA2 is central to the inflammatory process. Upon cellular stimulation by various inflammatory signals, PLA2 is activated and translocates to the cell membrane. There, it hydrolyzes phospholipids to release arachidonic acid. This free arachidonic acid is then metabolized by COX and LOX enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators are potent signaling molecules that contribute to the cardinal signs of inflammation, including pain, swelling, and fever.[6]

This compound is understood to interfere with this pathway at two key junctures: the initial release of arachidonic acid through the inhibition of sPLA2, and the subsequent conversion of arachidonic acid to prostaglandins via the inhibition of COX-2.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H17NO2 | CID 2097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Structural Characterization of Alminoprofen

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the synthesis and structural characterization of Alminoprofen. While extensive research has been conducted, a specific, detailed, and publicly available experimental protocol for the synthesis of this compound could not be located in the reviewed literature. Therefore, the synthesis protocol presented herein is a theoretical pathway based on established and well-documented chemical syntheses of structurally related non-steroidal anti-inflammatory drugs (NSAIDs), particularly those in the phenylpropionic acid class.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives class, which also includes well-known drugs such as ibuprofen and naproxen.[1] It is prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1] The chemical name for this compound is 2-[4-[(2-methyl-2-propenyl)amino]phenyl]propanoic acid.[2] Its structure is similar to ibuprofen, with the key difference being the substitution of the isobutyl group with a (2-methylprop-2-en-1-yl)amino group.[2] This structural modification influences its pharmacokinetic and pharmacodynamic properties. This guide details a theoretical synthesis pathway, methods for structural characterization, and the mechanism of action of this compound.

Theoretical Synthesis of this compound

The synthesis of this compound can be theoretically approached through a multi-step process starting from a readily available aromatic compound. The following proposed pathway is based on common organic synthesis reactions utilized for related NSAIDs.

Theoretical Synthesis Pathway:

Figure 1: Theoretical synthesis pathway for this compound.

Experimental Protocols (Theoretical)

The following are generalized, theoretical protocols for the key steps in the synthesis of this compound, based on standard organic chemistry methodologies.

Step 1: Esterification of p-Nitrophenylacetic acid

-

To a solution of p-nitrophenylacetic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.

-

The product, methyl p-nitrophenylacetate, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated.

Step 2: Methylation of Methyl p-nitrophenylacetate

-

Methyl p-nitrophenylacetate is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran - THF).

-

A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to generate the enolate.

-

Methyl iodide is then added, and the reaction mixture is stirred at room temperature until completion.

-

The reaction is quenched with water, and the product, methyl 2-(p-nitrophenyl)propanoate, is extracted, dried, and purified (e.g., by column chromatography).

Step 3: Reduction of the Nitro Group

-

Methyl 2-(p-nitrophenyl)propanoate is dissolved in a suitable solvent like ethanol or ethyl acetate.

-

A catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

The mixture is subjected to hydrogenation under a hydrogen atmosphere until the nitro group is fully reduced to an amino group.

-

The catalyst is filtered off, and the solvent is evaporated to yield methyl 2-(p-aminophenyl)propanoate.

Step 4: N-Alkylation with 3-chloro-2-methyl-1-propene

-

Methyl 2-(p-aminophenyl)propanoate is dissolved in a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

A mild base, such as potassium carbonate, is added, followed by the addition of 3-chloro-2-methyl-1-propene.

-

The reaction mixture is heated to facilitate the nucleophilic substitution.

-

After completion, the mixture is poured into water, and the product is extracted, dried, and purified.

Step 5: Hydrolysis of the Ester

-

The resulting ester, methyl 2-[4-[(2-methyl-2-propenyl)amino]phenyl]propanoate, is dissolved in a mixture of aqueous sodium hydroxide and an alcohol (e.g., methanol or ethanol).

-

The solution is heated to reflux to hydrolyze the ester to the corresponding carboxylate salt.

-

After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, this compound.

-

The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Structural Characterization

The structural elucidation of the synthesized this compound would involve a combination of spectroscopic techniques to confirm its identity and purity.

Structural Characterization Workflow:

Figure 2: Workflow for the structural characterization of this compound.

Spectroscopic and Crystallographic Data (Expected)

The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₂[2] |

| Molecular Weight | 219.28 g/mol [2] |

| IUPAC Name | 2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid[2] |

Table 2: Expected ¹H-NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | d | 2H | Aromatic protons (ortho to propanoic acid) |

| ~6.6-6.8 | d | 2H | Aromatic protons (ortho to amino group) |

| ~4.8-5.0 | s | 2H | =CH₂ |

| ~3.6-3.8 | q | 1H | -CH(CH₃)COOH |

| ~3.6 | s | 2H | -NH-CH₂- |

| ~1.7 | s | 3H | =C(CH₃)- |

| ~1.5 | d | 3H | -CH(CH₃)COOH |

Table 3: Expected ¹³C-NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~180 | -COOH |

| ~145-150 | Aromatic C-NH |

| ~140 | =C(CH₃)- |

| ~128-130 | Aromatic CH |

| ~112-115 | Aromatic CH |

| ~110 | =CH₂ |

| ~55 | -NH-CH₂- |

| ~45 | -CH(CH₃)COOH |

| ~22 | =C(CH₃)- |

| ~18 | -CH(CH₃)COOH |

Table 4: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretch |

| ~2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2900-3000 | C-H stretch (aliphatic and aromatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1640 | C=C stretch (alkene) |

| ~1600, ~1500 | C=C stretch (aromatic) |

Table 5: Expected Mass Spectrometry (MS) Data

| m/z | Assignment |

| 219 | [M]⁺ (Molecular Ion) |

| 174 | [M - COOH]⁺ |

| Other fragments | Corresponding to losses of propanoic acid side chain and parts of the N-alkyl group. |

Table 6: Expected X-ray Crystallography Data (Hypothetical)

| Parameter | Value |

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| a (Å) | (To be determined) |

| b (Å) | (To be determined) |

| c (Å) | (To be determined) |

| β (°) | (To be determined) |

| Z | 4 (example) |

Mechanism of Action: Signaling Pathway

This compound, like other NSAIDs, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] this compound is a non-selective inhibitor of both COX-1 and COX-2.[1]

COX Inhibition Signaling Pathway:

Figure 3: Mechanism of action of this compound via COX inhibition.

Conclusion

References

Crystal Structure Analysis of Alminoprofen: A Technical Guide

Disclaimer: As of the latest literature review, a complete, publicly available crystal structure determination for Alminoprofen could not be identified. However, due to its classification as a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, this guide will utilize the extensively studied and structurally similar compound, Ibuprofen, as a representative model to detail the principles and methodologies of crystal structure analysis relevant to this class of molecules.

This technical guide provides a comprehensive overview of the experimental protocols and data interpretation involved in determining the crystal structure of phenylpropionic acid derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to this compound and its Significance

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives, a class that also includes well-known drugs like Ibuprofen and Naproxen.[1] It is primarily prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1] The therapeutic effects of this compound are achieved through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Understanding the three-dimensional atomic arrangement of this compound through crystal structure analysis is crucial for elucidating its structure-activity relationship, optimizing its formulation, and designing new, more effective derivatives.

Experimental Protocols for Crystal Structure Determination

The determination of a small molecule's crystal structure, such as a phenylpropionic acid derivative, involves a series of well-defined experimental steps. The following protocols are representative of the methodologies employed.

Crystallization

The initial and often most challenging step is to grow single crystals of high quality suitable for X-ray diffraction.

Slow Solvent Evaporation:

-

A supersaturated solution of the compound is prepared in a suitable solvent or a mixture of solvents.

-

The solution is left undisturbed in a loosely capped vial or beaker.

-

Over time, the solvent slowly evaporates, increasing the concentration of the compound.

-

This gradual increase in concentration facilitates the formation of well-ordered crystals.

Vapor Diffusion:

-

A concentrated solution of the compound is placed as a drop on a siliconized glass slide.

-

The slide is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant).

-

Vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

Cooling Crystallization:

-

A saturated solution of the compound is prepared at an elevated temperature.

-

The solution is then slowly cooled.

-

As the temperature decreases, the solubility of the compound reduces, leading to crystal formation.

A patented method for crystallizing ibuprofen involves using a solvent with a hydrogen bonding parameter (δH) equal to or greater than 8 Hildebrand units, such as a C1 to C3-alkanol (e.g., methanol), to obtain crystals with specific desired shapes and improved flow properties.[3]

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their internal structure.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) to record the intensities and positions of these diffracted beams.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[4] Software packages such as XDS or HKL2000 are commonly used for this purpose.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as Direct Methods or Patterson methods. This provides a preliminary model of the crystal structure.

-

Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[4] This results in a detailed and accurate three-dimensional model of the molecule's arrangement in the crystal.

Crystallographic Data for Ibuprofen (as a representative example)

The following tables summarize the crystallographic data for racemic Ibuprofen, which serves as a model for this compound.

Table 1: Crystal Data and Structure Refinement for Racemic Ibuprofen

| Parameter | Value |

| Empirical Formula | C₁₃H₁₈O₂ |

| Formula Weight | 206.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.397(8) |

| b (Å) | 7.818(4) |

| c (Å) | 10.506(6) |

| α (°) | 90 |

| β (°) | 99.70(3) |

| γ (°) | 90 |

| Volume (ų) | 1165.6(11) |

| Z | 4 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 |

| Density (calculated) (Mg/m³) | 1.175 |

| Absorption coefficient (mm⁻¹) | 0.076 |

| F(000) | 448 |

Data sourced from the Crystallography Open Database, entry 2006278.[5]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

This diagram illustrates the mechanism of action of this compound in inhibiting the production of prostaglandins.

Conclusion

While the specific crystal structure of this compound remains to be publicly detailed, the methodologies for its determination are well-established and have been successfully applied to numerous analogous compounds, such as Ibuprofen. The insights gained from such structural analyses are invaluable for understanding the drug's interaction with its target enzymes, COX-1 and COX-2, at a molecular level. This knowledge can guide the development of more selective and potent NSAIDs with improved therapeutic profiles and fewer side effects. The continued application of crystallographic techniques will undoubtedly play a pivotal role in the future of anti-inflammatory drug design and development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4476248A - Crystallization of ibuprofen - Google Patents [patents.google.com]

- 4. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallography Open Database: Information card for entry 2006278 [crystallography.net]

Alminoprofen Metabolism: A Technical Guide to Pathways and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-phenylpropionic acid class, undergoes extensive metabolic transformation prior to its excretion. Understanding the metabolic fate of this compound is critical for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, based on established patterns for structurally similar compounds. It details the enzymatic reactions involved, methods for metabolite identification and quantification, and presents this information in a clear, structured format to support research and drug development efforts.

Introduction

This compound is a non-steroidal anti-inflammatory drug that exhibits analgesic and antipyretic properties. Like other NSAIDs in its class, its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The clinical pharmacokinetics of this compound are characterized by rapid absorption and extensive hepatic metabolism, with the resulting metabolites being primarily excreted in the urine. A thorough understanding of its biotransformation is essential for predicting its clearance, assessing potential toxicities, and evaluating the risk of drug-drug interactions, particularly with co-administered drugs that are metabolized by the same enzymatic pathways.

Predicted Metabolic Pathways of this compound

Based on the well-documented metabolism of other 2-phenylpropionic acid derivatives such as ibuprofen, the metabolic pathway of this compound is anticipated to proceed through two main phases of biotransformation: Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism

Phase I metabolism of this compound is expected to be primarily oxidative, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. The major Phase I metabolic routes for profens involve hydroxylation of the aliphatic side chain and the aromatic ring. For this compound, this would likely involve:

-

Hydroxylation: Introduction of hydroxyl (-OH) groups at various positions on the molecule. Given the structure of this compound, potential sites of hydroxylation include the methyl group of the propionic acid moiety and various positions on the phenyl ring. The primary enzymes responsible for the hydroxylation of similar NSAIDs are CYP2C9 and, to a lesser extent, CYP2C8.

-

Oxidation: Further oxidation of the newly formed hydroxylated metabolites can lead to the formation of carboxylic acid derivatives.

The predicted major Phase I metabolites of this compound are therefore hydroxylated and carboxylated derivatives.

Phase II Metabolism

Following Phase I oxidation, the resulting metabolites, as well as the parent drug, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their renal excretion. The most common conjugation reaction for profens is:

-

Glucuronidation: The carboxyl group of this compound and its acidic metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This forms acyl glucuronides.

The final metabolites excreted in the urine are expected to be a mixture of the parent drug, its hydroxylated and carboxylated metabolites, and their corresponding glucuronide conjugates.

Navigating the Preclinical Journey of Alminoprofen: A Technical Guide to its Pharmacokinetic Profile

Introduction to Alminoprofen and its Preclinical Evaluation

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain. Additionally, this compound has been reported to exhibit anti-phospholipase A2 (PLA2) activity, suggesting a broader mechanism of action compared to some other NSAIDs.[1]

The preclinical evaluation of a drug candidate's pharmacokinetic (PK) profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of drug development. These studies provide critical insights into the drug's behavior in a biological system, informing dose selection, predicting potential toxicities, and guiding the design of clinical trials. This guide outlines the typical preclinical pharmacokinetic assessment of a propionic acid-derived NSAID, using Ibuprofen as a surrogate to illustrate the expected data and methodologies.

Pharmacokinetic Profile of Ibuprofen in Preclinical Models

The pharmacokinetic profile of Ibuprofen has been extensively studied in various preclinical species. The data presented below is a synthesis of findings from multiple studies and is intended to be illustrative of the type of information gathered during preclinical development.

Absorption

Ibuprofen is generally well-absorbed after oral administration in preclinical species.[2] The rate and extent of absorption can be influenced by the formulation and the presence of food.

Table 1: Oral Absorption Pharmacokinetic Parameters of Ibuprofen in Preclinical Models

| Species | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Rat | 20 | 0.6 - 2.3 | 30 - 50 | 150 - 250 | ~80 | [3] |

| Dog | 25 | 2.5 - 4.0 | ~56 | ~580 | >70 | [4] |

| Rabbit | 20 | 1.0 - 2.0 | 40 - 60 | 200 - 300 | High | [5] |

| Pig | 5 | ~1.5 | ~20 | ~100 | High | [6] |

Distribution

Ibuprofen is highly bound to plasma proteins, primarily albumin, which limits its volume of distribution.[2] Despite this, it effectively distributes to the site of action, such as the synovial fluid in joints.

Table 2: Distribution Pharmacokinetic Parameters of Ibuprofen in Preclinical Models

| Species | Dose (mg/kg, Route) | Volume of Distribution (Vd) (L/kg) | Protein Binding (%) | Reference |

| Rat | 20, IV | 0.2 - 0.3 | >95 | [5] |

| Dog | 25, IV | ~0.19 | ~99 | [4] |

| Rabbit | Infusion | ~0.15 | >98 | [7] |

| Camel | 25, IV | 0.19 | High | [4] |

Metabolism

The metabolism of Ibuprofen primarily occurs in the liver and involves oxidation and subsequent glucuronidation. The major metabolites are generally considered to be pharmacologically inactive.[2] There are notable species-specific differences in metabolic pathways. A key metabolic feature of Ibuprofen is the unidirectional chiral inversion of the inactive R-(-)-enantiomer to the active S-(+)-enantiomer.[2]

Table 3: Major Metabolites of Ibuprofen in Preclinical Species

| Species | Primary Metabolic Pathways | Major Metabolites | Reference |

| Rat | Hydroxylation, Carboxylation, Glucuronidation | 2-hydroxy-ibuprofen, carboxy-ibuprofen, Ibuprofen glucuronide | [5] |

| Dog | Hydroxylation, Glucuronidation | Hydroxylated metabolites, Ibuprofen glucuronide | [4] |

| Rabbit | Hydroxylation, Glucuronidation | Hydroxylated metabolites, Ibuprofen glucuronide | [7] |

Excretion

The metabolites of Ibuprofen are primarily excreted in the urine.[2] The elimination half-life can vary significantly between species.

Table 4: Elimination Pharmacokinetic Parameters of Ibuprofen in Preclinical Models

| Species | Dose (mg/kg, Route) | Half-life (t½) (h) | Clearance (CL) (L/h/kg) | Primary Route of Excretion | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat | 20, IV | 2 - 3 | 0.05 - 0.1 | Renal |[5] | | Dog | 25, IV | ~3.5 | ~0.05 | Renal |[4] | | Rabbit | Infusion | 1.5 - 2.5 | 0.6 - 1.0 | Renal |[7] | | Pig | 5, IV | 2 - 4 | 0.1 - 0.2 | Renal |[6] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the generation of reliable and reproducible preclinical pharmacokinetic data.

Animal Models

-

Species: Sprague-Dawley or Wistar rats, Beagle dogs, New Zealand White rabbits, and conventional pigs are commonly used models.

-

Health Status: Animals are typically healthy, adult, and of a specific weight range. They are acclimatized to the laboratory environment before the study.

-

Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with free access to standard chow and water, except when fasting is required for the study.

Dosing and Sample Collection

-

Dose Formulation: The drug is typically formulated in a suitable vehicle, such as a saline solution, carboxymethylcellulose, or polyethylene glycol.

-

Administration Routes: For oral administration (p.o.), the drug is administered via gavage. For intravenous administration (i.v.), the drug is administered as a bolus or infusion into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from an appropriate site (e.g., retro-orbital sinus or tail vein in rats, jugular or cephalic vein in dogs and rabbits). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored at -20°C or -80°C until analysis.

Bioanalytical Method

-

Method: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is the standard method for the quantification of the drug and its metabolites in plasma and other biological matrices.[8]

-

Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances before analysis.

-

Validation: The analytical method is validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with validated software (e.g., WinNonlin).

-

Parameters: Key parameters calculated include Cmax, Tmax, AUC, t½, Vd, and CL. Bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

This compound's Proposed Mechanism of Action

Caption: Proposed dual inhibitory mechanism of this compound.

Typical Preclinical Oral Pharmacokinetic Study Workflow

Caption: Workflow of a typical preclinical oral PK study.

Conclusion

The preclinical pharmacokinetic profiling of a new chemical entity like this compound is a critical and data-intensive process. While specific data for this compound remains limited in publicly accessible literature, the established methodologies and expected pharmacokinetic characteristics of related compounds, such as Ibuprofen, provide a robust framework for its evaluation. The data tables, experimental protocols, and visualizations presented in this guide offer a comprehensive template for researchers and drug development professionals to design, execute, and interpret preclinical pharmacokinetic studies, ultimately facilitating the translation of promising drug candidates from the laboratory to the clinic.

References

- 1. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favorable pharmacokinetic and tolerability profiles make carprofen an attractive analgesic for subcutaneous injection and oral self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Developmental Pharmacokinetics and Safety of Ibuprofen and Its Enantiomers in the Conventional Pig as Potential Pediatric Animal Model [frontiersin.org]

- 7. Pharmacokinetics of ketoprofen in Japanese quail (Coturnix japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation on the Pharmacokinetics of Propafenone. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

Alminoprofen Enantiomers: A Technical Guide to Stereospecific Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exhibits its therapeutic effects through the inhibition of key enzymes in the inflammatory cascade. Like other profens, this compound possesses a chiral center, leading to the existence of two enantiomers: (S)-alminoprofen and (R)-alminoprofen. While comprehensive stereospecific biological activity data for this compound is limited in publicly available literature, the well-established pharmacology of related profens, such as ibuprofen, provides a strong predictive framework for its behavior. This guide synthesizes the known mechanisms of this compound and extrapolates the expected stereoselective activity based on data from analogous compounds. It is anticipated that the (S)-enantiomer is the pharmacologically active form, primarily responsible for the inhibition of cyclooxygenase (COX) enzymes. This document provides an in-depth overview of the presumed signaling pathways, detailed experimental protocols for enantiomer separation and analysis, and quantitative data from a representative profen to guide future research and development.

Introduction to this compound and Chirality

This compound is recognized for its analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1] Furthermore, this compound has been reported to exhibit inhibitory activity against phospholipase A2 (PLA2), an enzyme that releases arachidonic acid, the substrate for COX enzymes, from cell membranes.[1]

The presence of a stereocenter in its chemical structure means that this compound exists as a pair of non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. For the 2-arylpropionic acid class of NSAIDs, the (S)-enantiomer is consistently found to be the more potent inhibitor of COX enzymes.[2][3]

Signaling Pathways and Mechanism of Action

This compound's anti-inflammatory effects are primarily attributed to its interference with the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane by PLA2. Arachidonic acid is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins, which are central to the inflammatory response.

Diagram: Arachidonic Acid Cascade and Inhibition by this compound

Caption: Inhibition of the arachidonic acid cascade by this compound.

Quantitative Data on Enantiomer-Specific Activity (Ibuprofen as a Surrogate)

Table 1: In Vitro Inhibitory Activity of Ibuprofen Enantiomers against Cyclooxygenase (COX) Isozymes

| Enantiomer | Target | IC₅₀ (µM) | Reference |

| (S)-(+)-Ibuprofen | COX-1 | 2.1 | [4] |

| (S)-(+)-Ibuprofen | COX-2 | 1.6 | [4] |

| (R)-(-)-Ibuprofen | COX-1 | 34.9 | [4] |

| (R)-(-)-Ibuprofen | COX-2 | > 250 | [4] |

IC₅₀: The half-maximal inhibitory concentration.

Table 2: Comparative COX Inhibition of Racemic Ibuprofen

| Compound | Target | IC₅₀ (µM) | Reference |

| Racemic Ibuprofen | COX-1 | 12 | [5] |

| Racemic Ibuprofen | COX-2 | 80 | [5] |

Experimental Protocols

Chiral Separation of this compound Enantiomers

The separation of this compound enantiomers is a prerequisite for evaluating their individual biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Objective: To resolve racemic this compound into its (S)- and (R)-enantiomers.

Apparatus and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®)

-

Mobile phase solvents (e.g., n-hexane, isopropanol, trifluoroacetic acid)

-

Racemic this compound standard

-

Filtration apparatus for mobile phase

Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen chiral column. A common mobile phase for profen separation on a polysaccharide-based CSP consists of a mixture of n-hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (e.g., 90:10:0.1 v/v/v n-hexane:isopropanol:trifluoroacetic acid). The exact ratio should be optimized for baseline separation.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.

-

Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase to prepare a standard solution.

-

Injection and Chromatography: Inject a defined volume of the this compound solution onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where this compound shows maximum absorbance.

-

Data Analysis: The two enantiomers should elute as separate peaks. The retention times will differentiate the (S)- and (R)-forms. The identity of each peak can be confirmed using a pure enantiomer standard if available, or by comparison with literature data for related compounds.

Diagram: Generalized Experimental Workflow for Enantiomer Analysis

Caption: Workflow for separation and biological evaluation of this compound enantiomers.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method to determine the IC₅₀ values of the separated this compound enantiomers for COX-1 and COX-2.

Objective: To quantify the inhibitory potency of (S)- and (R)-alminoprofen on COX-1 and COX-2 activity.

Apparatus and Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Test compounds: (S)-alminoprofen and (R)-alminoprofen

-

EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)

-

Microplate reader

Protocol:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of (S)-alminoprofen and (R)-alminoprofen in the assay buffer.

-

Reaction Mixture: In a microplate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Inhibitor Incubation: Add the different concentrations of the this compound enantiomers or a vehicle control to the wells. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a specific time (e.g., 2 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Quantification of Prostaglandin: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the enantiomers relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

While direct experimental data on the stereospecific biological activity of this compound enantiomers is not extensively documented, the established pharmacology of the profen class of NSAIDs strongly suggests that the (S)-enantiomer is the active moiety responsible for COX inhibition. The provided framework, utilizing data from ibuprofen as a surrogate, offers a robust starting point for the research and development of this compound. Future studies should focus on the chiral separation of this compound and the subsequent determination of the in vitro and in vivo activities of the individual enantiomers against both COX and PLA2 enzymes to fully elucidate their therapeutic potential and safety profiles. This will be crucial for optimizing its clinical use and for the potential development of a single-enantiomer formulation.

References

- 1. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Alminoprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Enzymatic Inhibition

Alminoprofen's primary mechanism of action involves the inhibition of key enzymes in the inflammatory cascade.[1][2] While precise IC50 values for this compound are not available in the reviewed literature, Table 1 summarizes its known targets. For contextual comparison, Table 2 provides IC50 values for other common NSAIDs against COX-1 and COX-2.

Table 1: Known In Vitro Enzymatic Targets of this compound

| Target Enzyme | Specific Isoform | Reference |

| Cyclooxygenase (COX) | COX-2 (preferential) | [1][2] |

| Secretory Phospholipase A2 (sPLA2) | Not specified | [1] |

Table 2: Comparative In Vitro IC50 Values of Common NSAIDs for COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Ibuprofen | 12 | 80 | 0.15 | [3] |

| Celecoxib | 82 | 6.8 | 12 | [3] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [3] |

| Indomethacin | 0.009 | 0.31 | 0.029 | [3] |

| Meloxicam | 37 | 6.1 | 6.1 | [3] |

Note: The data in Table 2 is provided for comparative purposes and does not represent values for this compound.

Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays to evaluate the anti-inflammatory properties of this compound. These protocols are based on standard methodologies and can be adapted for the specific investigation of this compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

3.1.1 Materials

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound (test compound)

-

Reference inhibitors (e.g., Ibuprofen, Celecoxib)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

96-well plates

-

Incubator

-

Plate reader

3.1.2 Procedure

-

Prepare solutions of this compound and reference inhibitors at various concentrations.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound (this compound) or a reference inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor or by acidification).

-

Measure the concentration of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Secretory Phospholipase A2 (sPLA2) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on sPLA2 activity.

3.2.1 Materials

-

Human recombinant sPLA2 enzyme

-

Phospholipid substrate (e.g., radiolabeled or fluorescently labeled phosphatidylcholine)

-

Reaction buffer (e.g., Tris-HCl buffer containing CaCl2)

-

This compound (test compound)

-

Reference inhibitor (e.g., a known sPLA2 inhibitor)

-

Scintillation counter or fluorescence plate reader

-

96-well plates

3.2.2 Procedure

-

Prepare solutions of this compound and a reference inhibitor at various concentrations.

-

In a 96-well plate, add the reaction buffer and the phospholipid substrate.

-

Add the test compound (this compound) or a reference inhibitor to the appropriate wells. Include a vehicle control.

-

Initiate the reaction by adding the sPLA2 enzyme to each well.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction (e.g., by adding EDTA to chelate Ca2+).

-

Measure the amount of released fatty acid (radiolabeled or fluorescent).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cytokine Inhibition Assay (TNF-α and IL-1β)

This protocol describes a cell-based assay to measure the inhibition of pro-inflammatory cytokine production by this compound.

3.3.1 Materials

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., RPMI-1640)

-

Lipopolysaccharide (LPS) for stimulation

-

This compound (test compound)

-

Reference inhibitor (e.g., Dexamethasone)

-

ELISA kits for human or murine TNF-α and IL-1β

-

96-well cell culture plates

-

CO2 incubator

-

Centrifuge

-

Plate reader

3.3.2 Procedure

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or a reference inhibitor for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include an unstimulated control.

-

Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values.

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound are mediated through its interference with key signaling pathways involved in the inflammatory response. The following diagrams illustrate these pathways and a general experimental workflow.

References

Alminoprofen's Impact on Prostaglandin Synthesis in Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alminoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, exerts its therapeutic effects by modulating the intricate pathways of prostaglandin synthesis. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of this compound's mechanism of action at the cellular level, focusing on its effects on prostaglandin production in in vitro cell cultures. While specific quantitative data for this compound is limited in publicly accessible literature, this document outlines the established signaling pathways, provides detailed prototypical experimental protocols for assessing its activity, and presents its proposed dual-inhibitory action on key enzymes in the inflammatory cascade.

Introduction: The Role of Prostaglandins in Inflammation

Prostaglandins are lipid compounds that play a pivotal role in mediating inflammation, pain, and fever.[1] Their synthesis is initiated by the release of arachidonic acid from the cell membrane, a process catalyzed by phospholipase A2 (PLA2). Arachidonic acid is then converted into prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated during inflammatory processes.[1] PGH2 is further metabolized by specific synthases to produce various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2).

Mechanism of Action of this compound

This compound is understood to function primarily through the inhibition of the COX enzymes, a characteristic it shares with other NSAIDs like ibuprofen and naproxen.[1][2] By blocking the action of COX-1 and COX-2, this compound effectively reduces the synthesis of prostaglandins, thereby alleviating inflammation and pain.[1]

A key study suggests that this compound may possess a dual mechanism of action, distinguishing it from some classical NSAIDs. In addition to its anti-cyclooxygenase activity, this compound has been reported to exhibit anti-phospholipase A2 (PLA2) activity, likely targeting the secretory phospholipase A2 (sPLA2).[3] The same study indicates that the cyclooxygenase targeted by this compound is likely COX-2.[3] This potential for dual inhibition of both sPLA2 and COX-2 suggests a broader modulatory effect on the inflammatory cascade.

Signaling Pathway of Prostaglandin Synthesis and this compound Inhibition

The following diagram illustrates the prostaglandin synthesis pathway and the proposed points of inhibition by this compound.

Quantitative Data on this compound's Inhibitory Activity

A comprehensive search of publicly available scientific literature did not yield specific quantitative data, such as IC50 values or dose-response curves, for this compound's inhibition of prostaglandin synthesis in cell cultures. The pivotal study by D'Acquisto et al. (1999), which suggests a dual inhibitory mechanism, is primarily available as an abstract, with the full text containing the detailed quantitative analysis not being readily accessible.[3]

For comparative purposes, the following table summarizes typical IC50 values for other common NSAIDs in inhibiting COX-1 and COX-2 in human peripheral monocytes.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Ibuprofen | 12 | 80 | 0.15 |

| Celecoxib | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Piroxicam | 47 | 25 | 1.9 |

| Data sourced from a study on human peripheral monocytes.[4] |

Experimental Protocols for Assessing this compound's Effect on Prostaglandin Synthesis

The following sections describe detailed, generalized protocols for key experiments to elucidate the effect of this compound on prostaglandin synthesis in cell cultures. These protocols are based on standard methodologies used for other NSAIDs.

Cell Culture and Stimulation

A common cell line for studying inflammation and prostaglandin synthesis is the RAW 264.7 murine macrophage cell line. Human synovial fibroblasts are also a relevant primary cell model, particularly for studying arthritis.[5]

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation of Prostaglandin Synthesis: To induce the expression of COX-2 and subsequent prostaglandin production, cells are typically stimulated with an inflammatory agent. A common method is to treat the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period, often 24 hours.[6]

This compound Treatment

-

Preparation of this compound: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for the experiment.

-

Treatment Protocol: Cells are pre-incubated with varying concentrations of this compound for a period (e.g., 1-2 hours) before the addition of the inflammatory stimulus (e.g., LPS). This allows the drug to exert its inhibitory effect on the target enzymes.

Measurement of Prostaglandin E2 (PGE2) Production

The concentration of PGE2 in the cell culture supernatant is a primary endpoint for assessing the inhibitory effect of this compound.

-

Sample Collection: After the incubation period with this compound and the inflammatory stimulus, the cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. These kits typically have a detection range of approximately 7.8-1,000 pg/mL.[7]

-

Data Analysis: The results are expressed as the concentration of PGE2 (pg/mL or ng/mL). The percentage inhibition of PGE2 production at each this compound concentration is calculated relative to the stimulated control (LPS-treated cells without this compound). An IC50 value, the concentration of this compound that causes 50% inhibition of PGE2 production, can then be determined from the dose-response curve.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

To determine the selectivity of this compound for COX-1 versus COX-2, specific assays are employed.

-

Whole Blood Assay: This ex vivo method uses human whole blood to assess COX-1 and COX-2 activity in a more physiologically relevant environment.[4]

-

COX-1 Activity: In the absence of an inflammatory stimulus, prostaglandin synthesis in whole blood is primarily driven by COX-1. The production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured as an indicator of COX-1 activity.

-

COX-2 Activity: To measure COX-2 activity, whole blood is stimulated with LPS to induce COX-2 expression, and the subsequent production of PGE2 is quantified.

-

-

Enzyme Inhibition Assays with Purified Enzymes: Commercially available kits with purified recombinant human COX-1 and COX-2 enzymes can be used to directly measure the inhibitory effect of this compound on each isozyme.

Phospholipase A2 (PLA2) Activity Assay

To investigate the effect of this compound on sPLA2 activity, a specific enzymatic assay is required.

-

Assay Principle: These assays typically use a fluorescently labeled phospholipid substrate. The activity of sPLA2 is measured by the increase in fluorescence upon cleavage of the substrate.

-

Protocol: Purified sPLA2 is incubated with the fluorescent substrate in the presence and absence of varying concentrations of this compound. The rate of substrate cleavage is monitored over time using a fluorometer. The IC50 value for sPLA2 inhibition can then be calculated.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to assess the impact of this compound on PGE2 production in a cell culture model.

Conclusion

This compound is an NSAID that effectively inhibits prostaglandin synthesis, a key process in the inflammatory response. Its primary mechanism of action is the inhibition of cyclooxygenase enzymes.[1] Furthermore, evidence suggests a potentially unique dual-inhibitory action against both secretory phospholipase A2 and COX-2, which warrants further investigation.[3] While precise quantitative data on its inhibitory potency in cell culture systems are not widely available, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct such studies. A thorough in vitro characterization of this compound's effects on prostaglandin synthesis will be invaluable for a deeper understanding of its therapeutic potential and for the development of novel anti-inflammatory agents.

References

- 1. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory mechanism of this compound: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Absolute Expression and Turnover Number of COX-1 and COX-2 in Human and Rodent Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Physicochemical Properties of Alminoprofen: An In-depth Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Its therapeutic efficacy as an analgesic and anti-inflammatory agent is intrinsically linked to its physicochemical properties. A thorough understanding of these characteristics is paramount for the rational design and development of stable, bioavailable, and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound relevant to formulation, including its chemical structure, solubility, melting point, acid dissociation constant (pKa), and partition coefficient (logP). Due to the limited availability of specific experimental data for this compound in the public domain, data for the structurally similar and well-characterized NSAID, Ibuprofen, is included for comparative purposes to guide formulation strategies. This document also outlines detailed experimental protocols for the determination of these key parameters and discusses the implications of these properties on formulation strategies.

Chemical and Physical Properties

This compound, with the chemical name 2-[4-[(2-methylprop-2-en-1-yl)amino]phenyl]propanoic acid, is a white crystalline solid.[1] Its fundamental properties are summarized in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₇NO₂ | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | Approximately 107-120 °C | [2][3] |

Solubility

Table 2: Aqueous Solubility Data (Ibuprofen as a Surrogate)

Since experimental data for this compound is limited, the pH-solubility profile of Ibuprofen, a structurally related propionic acid derivative, is presented as a surrogate to anticipate this compound's behavior. It is imperative that experimental solubility studies are conducted for this compound to confirm its specific profile.

| pH | Solubility of Ibuprofen (mg/mL) | Reference |

| 1.0 | 0.038 | [4] |

| 4.5 | 0.084 | [4] |

| 5.5 | 0.685 | [4] |

| 6.8 | 3.37 | [4] |

| Water (unbuffered) | 0.021 | [5] |

The data for Ibuprofen illustrates that the solubility of a weak acid increases significantly as the pH rises above its pKa, due to the formation of the more soluble ionized form.[4]

Experimental Protocol: pH-Solubility Profile Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of an API at various pH values, as recommended by regulatory bodies like the WHO.[6][7]

Experimental workflow for pH-solubility determination.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) using compendial recipes (e.g., HCl, acetate buffer, phosphate buffer).[6]

-

Sample Preparation: Add an excess amount of this compound to flasks containing the different buffer solutions.

-